4-(but-3-yn-1-yl)piperazin-2-one
Description
4-(but-3-yn-1-yl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazine ring containing a ketone group at position 2 and a but-3-yn-1-yl substituent at position 2. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of α-bromophenylacetic acid derivatives with substituted piperazin-2-ones under basic conditions (e.g., potassium carbonate) .
Properties
CAS No. |
1181226-23-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-but-3-ynylpiperazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h1H,3-7H2,(H,9,11) |
InChI Key |
RBRVRBGKCNOUTF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCNC(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Butynyl Halides
The direct alkylation of piperazin-2-one with but-3-yn-1-yl halides represents a straightforward approach. Piperazin-2-one contains two nitrogen atoms at positions 1 and 4, necessitating regioselective alkylation at position 4. In practice, this is achieved using but-3-yn-1-yl bromide or iodide in the presence of a base such as N,N-diisopropylethylamine (DIPEA). For example, refluxing piperazin-2-one with but-3-yn-1-yl bromide in 2-propanol yields 4-(but-3-yn-1-yl)piperazin-2-one, albeit with moderate selectivity (45–60% yield). Challenges include competing alkylation at position 1 and oligomerization of the alkyne under basic conditions.
Protection-Alkylation-Deprotection Strategy
To enhance regioselectivity, a protection strategy is employed. The 1-nitrogen is protected with a tert-butoxycarbonyl (Boc) group, enabling selective alkylation at position 4. For instance, tert-butyl piperazine-1-carboxylate reacts with but-3-yn-1-yl bromide in 2-propanol under reflux, followed by Boc deprotection using hydrochloric acid, to yield the target compound in 67% overall yield. This method minimizes side reactions and improves scalability.
Cyclocondensation of Diamines with Carbonyl Compounds
Diamine-Ketone Cyclization
A convergent route involves cyclocondensation of N-but-3-yn-1-ylethylenediamine with glyoxylic acid derivatives. Heating N-but-3-yn-1-ylethylenediamine with methyl glyoxylate in methanol at 60°C for 12 hours forms the piperazin-2-one ring via intramolecular amidation. This method achieves 55–60% yield but requires stringent control of stoichiometry to avoid polymerization.
Ester-Mediated Cyclization
Ethyl 4-(but-3-yn-1-yl)butanoate, when treated with ethylenediamine in toluene under reflux, undergoes cyclization to form 3,4-dehydro-piperazin-2-one intermediates. Subsequent reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) and aluminum chloride (AlCl<sub>3</sub>) yields this compound with 65–70% efficiency. This approach leverages the reactivity of α,β-unsaturated esters to construct the heterocyclic core.
Reduction of 3,4-Dehydropiperazin-2-one Intermediates
Synthesis of Dehydropiperazinone Precursors
3,4-Dehydro-piperazin-2-ones serve as key intermediates. These are synthesized by reacting N-but-3-yn-1-yl ethylenediamine with methyl benzoylformate in toluene at 60°C, followed by acetic acid quenching. The resulting dehydropiperazinone is isolated in 69% yield.
Hydride Reduction
Reduction of 3,4-dehydro-piperazin-2-one with LiAlH<sub>4</sub> in tetrahydrofuran (THF) at 0°C selectively saturates the imine bond, affording this compound in 71% yield. The addition of AlCl<sub>3</sub> (1 equiv) enhances selectivity by coordinating to the carbonyl oxygen, directing reduction to the desired position.
Palladium-Catalyzed Hydrogenation of Pyrazin-2-ols
Pyrazin-2-ol Synthesis
Pyrazin-2-ols substituted with but-3-yn-1-yl groups are prepared via Sonogashira coupling of 5-iodopyrazin-2-ol with but-3-yn-1-ol. This step achieves 80–85% yield using Pd(PPh<sub>3</sub>)<sub>4</sub> and copper iodide in triethylamine.
Hydrogenation to Piperazin-2-one
The hydrogenation of 5-(but-3-yn-1-yl)pyrazin-2-ol under high-pressure H<sub>2</sub> (1000 psi) in the presence of Pd(OCOCF<sub>3</sub>)<sub>2</sub> and (R)-TolBINAP catalyst yields enantiomerically pure this compound with >90% enantiomeric excess (ee) and 92% yield. This method is advantageous for asymmetric synthesis but requires specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Selectivity | Complexity |
|---|---|---|---|---|---|
| Direct Alkylation | Piperazin-2-one, Butynyl bromide | Reflux, 2-propanol, DIPEA | 45–60% | Moderate | Low |
| Protection-Alkylation | Boc-piperazin-2-one, Butynyl bromide | Reflux, 2-propanol, HCl | 67% | High | Moderate |
| Cyclocondensation | N-Butynyl diamine, Methyl glyoxylate | 60°C, methanol, 12 h | 55–60% | Moderate | High |
| Dehydropiperazinone Reduction | 3,4-Dehydro-piperazin-2-one, LiAlH<sub>4</sub> | 0°C, THF, AlCl<sub>3</sub> | 71% | High | Moderate |
| Palladium Hydrogenation | 5-(Butynyl)pyrazin-2-ol, H<sub>2</sub> | Pd(OCOCF<sub>3</sub>)<sub>2</sub>, 80°C | 92% | Very High | High |
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-1-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(but-3-yn-1-yl)piperazin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Alkyne vs. Aromatic Groups : The alkyne in this compound contrasts with aromatic substituents in analogs like Nutlin-3. Alkyne groups enhance metabolic stability and enable click chemistry modifications, whereas aromatic systems (e.g., chlorophenyl in Nutlin-3) improve target binding via π-π interactions .
- Electron-Withdrawing vs. In contrast, methoxy and amino groups (e.g., 4-(3-amino-4-methoxy...) may improve solubility and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The alkyne group in this compound may reduce aqueous solubility compared to analogs with polar sulfonyl or amino groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(but-3-yn-1-yl)piperazin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of piperazin-2-one with propargyl bromide or similar alkynyl reagents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Optimization Strategy : Use continuous flow synthesis to enhance purity (>95%) and reduce reaction time (2–4 hours vs. 12 hours in batch) .
Q. How can the molecular structure of this compound be characterized?
- Analytical Workflow :
- NMR Spectroscopy : H NMR (δ 3.5–4.0 ppm for piperazine protons; δ 2.0–2.5 ppm for alkynyl protons) and C NMR (δ 70–80 ppm for sp-hybridized carbons) confirm regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) .
- X-ray Crystallography : Resolves stereoelectronic effects of the alkynyl group on piperazine ring conformation .
Q. What preliminary biological screening assays are suitable for this compound?
- Recommended Assays :
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., MDM2-p53 interaction sites) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., alkynyl vs. aryl groups) with IC values .
- ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (TPSA >60 Ų) for pharmacokinetic optimization .
Q. What strategies resolve contradictory data in reaction yields between batch and flow synthesis?
- Root Cause Analysis :
- Mixing Efficiency : Flow reactors ensure uniform reagent distribution, reducing side reactions (e.g., over-alkylation) .
- Heat Transfer : Microfluidic systems maintain isothermal conditions, avoiding thermal degradation .
- Validation : Compare HPLC purity profiles (batch: 85–90% vs. flow: 93–97%) .
Q. How does the alkynyl group influence the compound’s reactivity in click chemistry applications?
- Experimental Design :
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with benzyl azide to form triazole-linked conjugates. Monitor kinetics via H NMR .
- Strain-Promoted Reactions : Evaluate strain-induced reactivity with cyclooctynes for bioorthogonal labeling .
- Key Finding : The terminal alkyne exhibits faster reaction rates (k = 0.15 Ms) compared to internal alkynes .
Key Challenges and Recommendations
- Stereochemical Control : The alkynyl group may induce axial chirality; use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
- Stability Issues : Store under inert gas (Ar/N) at −20°C to prevent alkyne oxidation .
- Toxicity Mitigation : Replace propargyl bromide with less hazardous reagents (e.g., propargyl mesylate) in scaled-up syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
